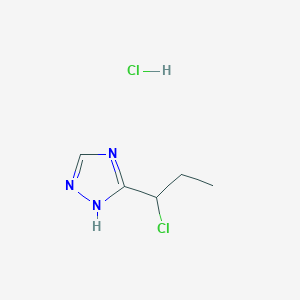

3-(1-Chloropropyl)-4H-1,2,4-triazole hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(1-Chloropropyl)-4H-1,2,4-triazole hydrochloride” likely contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . It also has a chloropropyl group attached to it, which is a three-carbon chain with a chlorine atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving nucleophilic substitution or cycloaddition .Molecular Structure Analysis

The molecular structure of this compound would likely include a triazole ring attached to a chloropropyl group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the chlorine atom and the triazole ring .科学的研究の応用

Corrosion Inhibition

3-(1-Chloropropyl)-4H-1,2,4-triazole hydrochloride and its derivatives have been extensively studied for their corrosion inhibition properties. A derivative, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, exhibited high efficiency in inhibiting the corrosion of mild steel in acidic environments, particularly in hydrochloric acid and sulphuric acid solutions. This substance was found to act as an excellent inhibitor, achieving inhibition efficiencies up to 99% in 1 M HCl. The adsorption of this triazole derivative on metal surfaces was found to follow Langmuir's adsorption isotherm in both acid solutions, indicating its potential for industrial applications in corrosion protection (Lagrenée et al., 2002).

Understanding Adsorption on Metal Surfaces

Research has been conducted to understand the adsorption behavior of 4H-1,2,4-triazole derivatives, including the subject compound, on metal surfaces. These derivatives have been utilized for protecting mild steel against corrosion and dissolution in hydrochloric acid solutions. The inhibitive efficiency of these compounds was assessed through various methods, indicating that the inhibition efficiency is influenced by the type and nature of substituents in the inhibitor molecule. The adsorption of these derivatives on steel surfaces adheres to the Langmuir isotherm model, with thermodynamic data providing insights into their inhibitory behavior. Molecular modeling has contributed to a better understanding of the relationship between molecular structure and inhibition efficiency (Bentiss et al., 2007).

Growth Inhibition in Biological Systems

Triazole compounds, including 3-(1-Chloropropyl)-4H-1,2,4-triazole hydrochloride, have been observed to influence biological systems. For instance, 3-Amino-1,2,4-Triazole has been documented to inhibit growth and chlorophyll synthesis in higher plants. This inhibitory effect is attributed not to structural similarity to chlorophyll but to a direct effect on plastid development, impacting the pigment content of plastids. These findings highlight the potential biological impacts of triazole derivatives and the need for further investigation into their broader biological effects (Wolf, 1962).

Supramolecular Interactions

The versatility of 1,2,3-triazoles, including the specific compound , extends to their supramolecular interactions. These compounds exhibit a rich array of interactions due to the presence of nitrogen in the triazole ring, leading to diverse applications in supramolecular and coordination chemistry. The unique properties of these compounds, such as their ability to form complexes with anions and various coordination modes, enable their use in areas like anion recognition, catalysis, and photochemistry. This broad spectrum of interactions underpins the immense scientific and industrial value of these compounds (Schulze & Schubert, 2014).

Antifungal Activities

Derivatives of 1,2,3-triazoles, including variants of the 3-(1-Chloropropyl)-4H-1,2,4-triazole hydrochloride, have shown significant antifungal activities. These compounds have been synthesized and evaluated for their effectiveness against various strains of Candida. Some derivatives, especially those with halogen substitutions, demonstrated promising antifungal profiles, indicating the potential for these compounds to be further modified and developed into more potent antifungal agents (Lima-Neto et al., 2012).

作用機序

将来の方向性

特性

IUPAC Name |

5-(1-chloropropyl)-1H-1,2,4-triazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3.ClH/c1-2-4(6)5-7-3-8-9-5;/h3-4H,2H2,1H3,(H,7,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNQIXRCPJLMVBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC=NN1)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Chloropropyl)-4H-1,2,4-triazole hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-2-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide](/img/structure/B2650621.png)

![N-(4-fluoro-3-nitrophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2650623.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methylacetamide](/img/structure/B2650624.png)

![(2Z)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-3-hydroxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile](/img/structure/B2650626.png)

![6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2650628.png)

![2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2650629.png)

![N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]acetamide](/img/structure/B2650633.png)

![[2-[(3-carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2650642.png)